molecular formula C20H28FN3O2S B5238254 1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]azepane

1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]azepane

Cat. No.: B5238254
M. Wt: 393.5 g/mol
InChI Key: PFLNGRZNUZQBOT-UHFFFAOYSA-N
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Description

1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]azepane is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an imidazole ring, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]azepane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-[[3-[(2-Chlorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]azepane
  • 1-[[3-[(2-Bromophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]azepane
  • 1-[[3-[(2-Iodophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]azepane

Uniqueness

1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]azepane is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O2S/c1-16(2)27(25,26)20-22-13-18(15-23-11-7-3-4-8-12-23)24(20)14-17-9-5-6-10-19(17)21/h5-6,9-10,13,16H,3-4,7-8,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLNGRZNUZQBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2F)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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